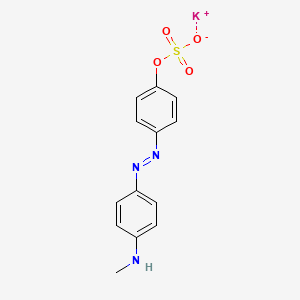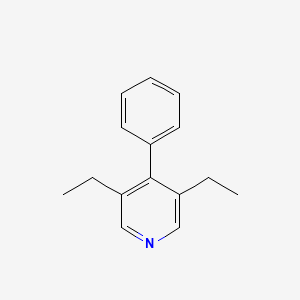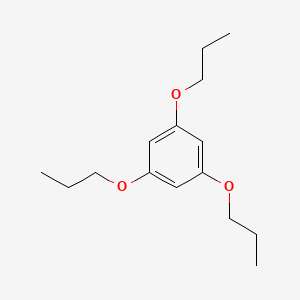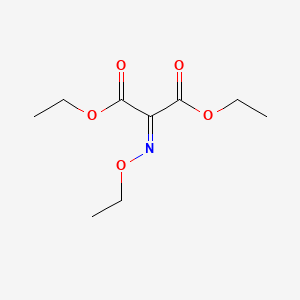
(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is a complex organic compound that features a combination of indole and piperidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate typically involves the reaction of indole derivatives with piperidine and carbodithioate reagents. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting indole derivative can then be further reacted with piperidine and carbodithioate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce fully saturated piperidine-indole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activity, and the addition of a piperidine moiety could enhance the compound’s pharmacokinetic properties.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Indole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may allow for the creation of advanced polymers or other functional materials.
Wirkmechanismus
The mechanism of action of (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its indole and piperidine moieties. These interactions could modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide are structurally related and have been studied for their pharmacological properties.
Uniqueness
What sets (2-Phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate apart is the combination of the indole and piperidine moieties with a carbodithioate group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
67416-80-2 |
|---|---|
Molekularformel |
C21H22N2S2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(2-phenyl-1H-indol-3-yl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C21H22N2S2/c24-21(23-13-7-2-8-14-23)25-15-18-17-11-5-6-12-19(17)22-20(18)16-9-3-1-4-10-16/h1,3-6,9-12,22H,2,7-8,13-15H2 |
InChI-Schlüssel |
TZTFHKRMSUIMTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=S)SCC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
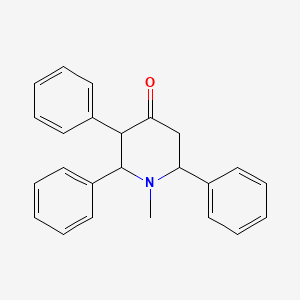

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
